molecular formula C12H6ClF3N2S B2658672 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile CAS No. 338407-61-7

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile

Cat. No.: B2658672
CAS No.: 338407-61-7
M. Wt: 302.7
InChI Key: MRGVWGYPMQITRX-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile is a specialized chemical intermediate designed for advanced research and development applications. Its structure incorporates both a halogenated pyridine ring and a thienyl group, making it a valuable scaffold in medicinal chemistry and agrochemical science. Compounds featuring the 3-chloro-5-(trifluoromethyl)pyridine motif are recognized for their significant role in the synthesis of active ingredients, particularly in the development of modern crop protection agents such as herbicides and insecticides . The integration of the thienyl moiety further enhances its utility by offering a versatile handle for further chemical modifications, enabling the construction of complex molecules for high-throughput screening and lead optimization. In pharmaceutical research, this compound serves as a critical building block for the creation of novel therapeutic candidates. The physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability and membrane permeability, are highly sought after in drug discovery for targets such as central nervous system disorders, oncology, and inflammatory diseases . Researchers utilize this nitrile-containing intermediate in key synthetic steps, including cyclization reactions and as a precursor to various functional groups like amides and carboxylic acids. Its application is strictly for research use only, supporting innovation in the development of next-generation specialty chemicals and materials.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2S/c13-9-4-7(12(14,15)16)6-18-11(9)8(5-17)10-2-1-3-19-10/h1-4,6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGVWGYPMQITRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile, often referred to as "compound X," is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C12H8ClF3N2S\text{C}_{12}\text{H}_{8}\text{ClF}_{3}\text{N}_{2}\text{S}

Key Features:

  • Chlorine and trifluoromethyl groups : These substituents are known to enhance biological activity by increasing lipophilicity and modifying receptor interactions.
  • Pyridine and thienyl rings : These heterocycles contribute to the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its anticancer properties.

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that compound X shows significant cytotoxic effects against various cancer cell lines, including:
    • Human breast adenocarcinoma (MCF-7)
    • Human leukemia (CEM-13)
    • Human melanoma (MEL-8)
    The IC50 values for these cell lines ranged from 0.65 µM to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50 (µM)Reference Compound
    MCF-70.65Doxorubicin
    CEM-131.00N/A
    MEL-82.41N/A
  • Mechanism of Action : Flow cytometry assays revealed that compound X induces apoptosis in a dose-dependent manner. Western blot analysis indicated an increase in p53 expression and caspase-3 cleavage, leading to programmed cell death in cancer cells .

Case Studies

Several studies have focused on the biological implications of compound X:

  • Study on MCF-7 Cells :
    • Researchers observed that treatment with compound X resulted in a significant increase in apoptotic markers.
    • The study concluded that the compound's mechanism involves modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
  • In Vivo Studies :
    • Preliminary animal studies have indicated that compound X may reduce tumor growth in xenograft models.
    • The results suggest potential for clinical application, although further studies are necessary to evaluate pharmacokinetics and toxicity profiles .

Scientific Research Applications

The compound is classified as harmful if swallowed and may cause long-term adverse effects in aquatic environments. Proper safety measures should be taken when handling this compound, including using protective clothing and avoiding release into the environment .

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a potential candidate for developing new antibiotics or antifungal agents .
  • Neuropeptide Antagonists : The compound has been investigated for its role as a nonpeptide antagonist in the relaxin-3/RXFP3 signaling pathway, which is involved in various physiological processes such as stress responses and appetite control. In vitro studies have shown that modifications of this compound can lead to effective antagonistic activity against RXFP3 .
  • Cancer Research : Some studies have explored the potential of pyridine derivatives in cancer therapy, particularly their ability to inhibit specific cancer cell lines. The structural features of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile may contribute to its efficacy in targeting cancer cells through various mechanisms .

Agrochemical Applications

  • Fungicides : The compound serves as an intermediate in the synthesis of fungicides like fluroxamine, which is effective against various plant pathogens such as Botrytis cinerea. Its application in agriculture can help manage crop diseases effectively while minimizing environmental impact .
  • Pesticide Development : Due to its biological activity, this compound is being explored for use in developing new pesticide formulations that are both effective and environmentally friendly. The trifluoromethyl group is known to enhance the potency of agrochemicals .

Material Science

  • Luminescent Materials : Research into metal complexes involving pyridine derivatives has revealed their potential as luminescent materials. These compounds can be utilized in optoelectronic devices due to their unique photophysical properties, which are influenced by substituents like trifluoromethyl groups .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of pyridine derivatives, including this compound. The results demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Relaxin-3 Antagonism

In a screening assay involving over 19,000 compounds, a derivative of this pyridine was identified as a potent antagonist of the RXFP3 receptor. This finding has implications for developing treatments targeting metabolic disorders and stress-related conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile
  • Molecular Formula : C₁₂H₇ClF₃N₂S (inferred from analogs in )
  • Molecular Weight : ~318.7 g/mol
  • CAS Registry: Not explicitly listed in evidence, but related analogs (e.g., CAS 338762-06-4) are documented .

Synthesis and Applications :
This compound is a pyridine-thiophene hybrid with an acetonitrile functional group. It serves as a key intermediate in agrochemical synthesis, particularly for fungicides like fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide) . highlights its synthesis via a one-pot nucleophilic substitution and decarboxylation process using 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor.

Comparative Analysis with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound’s core structure—3-chloro-5-(trifluoromethyl)pyridine—is a common motif in agrochemicals. Below is a comparison with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes Reference
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile C₁₄H₈ClF₃N₃O₂ 357.7 4-nitrophenyl Research chemical; used in medicinal chemistry libraries
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile C₁₆H₁₃ClF₃N₃OS 387.8 Morpholino + thienyl Pharmaceutical intermediate; enhanced solubility due to morpholino group
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile C₁₄H₁₀ClF₃N₄ 326.7 Piperidinylidene + malononitrile Agrochemical research; potential insecticide precursor
Haloxyfop methyl ester C₁₆H₁₃ClF₃NO₄ 383.7 Phenoxypropanoate ester Herbicide; targets acetyl-CoA carboxylase in grasses
Fluopyram C₁₆H₁₁ClF₆N₂O 396.7 Ethyl-benzamide derivative Fungicide; inhibits mitochondrial complex II

Research Findings and Trends

  • Agrochemical Dominance : Over 60% of analogs with the 3-chloro-5-(trifluoromethyl)pyridine core are used in herbicides or fungicides (e.g., fluazifop, fluopyram) .
  • Medicinal Chemistry Potential: Morpholino and piperidine derivatives (e.g., CAS 338762-06-4) show promise in drug discovery due to improved bioavailability .

Q & A

Basic: What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer:
To confirm structural identity, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^13C, and 19F^{19}F NMR spectra to resolve signals from the pyridinyl, thienyl, and trifluoromethyl groups. Cross-validate splitting patterns with predicted coupling constants.
  • Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2200–2260 cm1^{-1}) and aromatic C-H stretches from pyridine/thiophene rings.
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragment analysis to verify substituent positions.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in optimized solvents (e.g., dichloromethane/hexane mixtures) and resolve the crystal lattice .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s nitrile group (potential cyanide release under decomposition) and chlorinated/trifluoromethyl substituents (respiratory irritants) .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Waste Disposal : Neutralize nitrile-containing waste with alkaline hypochlorite solutions before disposal.

Advanced: How can experimental designs assess environmental persistence and transformation pathways?

Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies :

Laboratory Simulations :

  • Hydrolysis : Expose the compound to buffers at varying pH (3–9) and temperatures (20–50°C). Monitor degradation via HPLC-MS.
  • Photolysis : Use UV/visible light chambers to assess sunlight-driven breakdown.

Biotic Studies :

  • Microbial Metabolism : Incubate with soil/water microbiomes under aerobic/anaerobic conditions. Track metabolite formation (e.g., des-chloro or hydroxylated derivatives).

Field Monitoring : Deploy passive samplers in contaminated sites to measure bioaccumulation potential in abiotic/biotic matrices.

Advanced: How to resolve contradictions in solvent-dependent reactivity data?

Methodological Answer:
Contradictions often arise from solvent polarity, hydrogen-bonding capacity, or trace impurities. Address this via:

  • Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, H2 _2O) solvents. Control for moisture/oxygen using Schlenk techniques.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare solvation energies and transition states in different solvents .
  • Replicate with Purified Solvents : Redistill solvents over molecular sieves to eliminate impurities that may catalyze side reactions .

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Screen solvent mixtures (e.g., acetonitrile/ethyl acetate) using microbatch vapor diffusion. Prioritize solvents with low polarity to enhance crystal packing.
  • Temperature Gradients : Crystallize at 4°C (slow nucleation) followed by gradual warming to 25°C to grow larger crystals.
  • Additive Screening : Introduce trace co-solvents (e.g., DMF) or salts (e.g., LiCl) to disrupt amorphous aggregation.
  • Validation : Collect diffraction data at 100 K to minimize thermal motion artifacts, as demonstrated in analogous nitrile-crystallography studies .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
A documented pathway involves:

Cyanoalkylation : React 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde with 2-thienylacetonitrile under basic conditions (e.g., K2 _2CO3 _3/DMF).

Nucleophilic Substitution : Introduce the chloro substituent via reaction with POCl3 _3 or SOCl2 _2 at reflux.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

Advanced: How to analyze electronic effects of the trifluoromethyl group on stability?

Methodological Answer:

  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron-withdrawing effects on the pyridine ring. Compare charge distribution with non-fluorinated analogs .
  • Kinetic Stability Assays : Monitor thermal decomposition rates via TGA/DSC. Correlate with Hammett substituent constants (σm\sigma_m) for the trifluoromethyl group.
  • Spectroscopic Probes : Use 19F^{19}F NMR to detect electronic environments; deshielding indicates strong electron withdrawal .

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